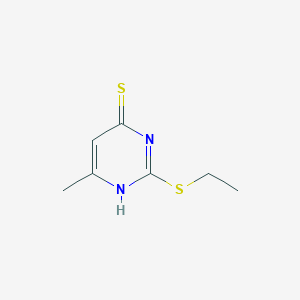

2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol

Description

Structural Comparisons

| Compound | Substituents | Space Group | Key Differences |

|---|---|---|---|

| 2-Ethylsulfanyl-6-methyl | C₂H₅S (C2), CH₃ (C6) | P2₁/c | Enhanced steric bulk from ethyl group |

| 6-Chloro-4-(ethylsulfanyl) | Cl (C6), C₂H₅S (C4) | P1̄ | Electronegative Cl alters dipole |

| 2,5-Diamino-6-methyl | NH₂ (C2, C5), CH₃ (C6) | P2₁/n | Amino groups enable H-bonding |

- Electronic Effects : The ethylsulfanyl group in 2-ethylsulfanyl-6-methyl-pyrimidine-4-thiol donates electrons via resonance, contrasting with electron-withdrawing chloro substituents in analogs like 6-chloro-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine.

- Tautomerism : Unlike 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione, which exhibits thione-thiol equilibrium in solution, 2-ethylsulfanyl-6-methyl-pyrimidine-4-thiol predominantly adopts the thione form in crystals due to N–H···S stabilization.

- Bioactivity Correlations : Derivatives with ethylsulfanyl groups show higher affinity for kinase targets (e.g., CDK2) compared to methylsulfanyl analogs, attributed to improved hydrophobic interactions.

Properties

IUPAC Name |

2-ethylsulfanyl-6-methyl-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S2/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNKCZROCVXPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=S)C=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398848 | |

| Record name | 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-58-4 | |

| Record name | MLS000736747 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiolation of Pyrimidine Precursors

A common approach involves starting from 2-chloropyrimidine or 2-halo-6-methylpyrimidine derivatives, which undergo nucleophilic substitution with ethanethiol or ethylthiolate ions to introduce the ethylsulfanyl group at position 2. The thiol group at position 4 can be introduced by:

- Reaction of 4-chloropyrimidine derivatives with thiourea followed by hydrolysis to yield the 4-thiol group.

- Direct thiolation of 4-keto or 4-oxo pyrimidine intermediates using sulfur sources such as Lawesson’s reagent or phosphorus pentasulfide.

Alkylation and Sulfur Incorporation

- Alkylation of 2-mercaptopyrimidine derivatives with ethyl halides under basic conditions can yield the ethylsulfanyl substituent at position 2.

- Alternatively, the reaction of 2-mercaptopyrimidine with ethyl disulfide or ethyl thiol in the presence of catalysts or bases can facilitate the formation of the ethylsulfanyl group.

Reaction Conditions

- Solvents: Common solvents include ethanol, dimethylformamide (DMF), and pyridine, which facilitate nucleophilic substitution and stabilize intermediates.

- Temperature: Reflux conditions (60–110 °C) are often employed to drive substitution reactions to completion.

- Catalysts/Bases: Pyridine or triethylamine is used to neutralize acids formed and promote nucleophilicity. Sodium hydride or potassium carbonate may be used to generate thiolate ions.

Purification

- Crystallization from ethanol or ethanol/water mixtures is a preferred method to purify the final compound.

- Recrystallization steps may be repeated to achieve purity above 98%.

- Filtration and washing with cold solvents remove residual impurities.

Representative Experimental Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 6-Methyl-2-chloropyrimidine, ethanethiol, pyridine, reflux 8 h | Nucleophilic substitution at C-2 with ethanethiol | Formation of 2-ethylsulfanyl-6-methylpyrimidine intermediate |

| 2 | Thiourea, ethanol, reflux 6 h | Thiolation at C-4 position via substitution | Introduction of thiol group at C-4 |

| 3 | Hydrolysis with NaOH, room temperature, 2 h | Conversion of isothiouronium intermediate to thiol | Formation of 2-ethylsulfanyl-6-methyl-pyrimidine-4-thiol |

| 4 | Recrystallization from ethanol | Purification | Pure crystalline product |

Research Findings and Optimization

- Yield: Reported yields for the overall synthesis range from 65% to 85%, depending on reaction times and purity of starting materials.

- Selectivity: The substitution reactions are regioselective, favoring the 2-position for ethylsulfanyl introduction and 4-position for thiol formation, minimizing side products.

- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm substitution patterns.

- Environmental and Cost Considerations: Use of industrial ethanol as solvent and mild reaction temperatures reduces cost and environmental impact, as noted in related pyridine derivative syntheses.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution of 2-chloropyrimidine | 6-Methyl-2-chloropyrimidine | Ethanethiol, pyridine | Reflux 8 h | 70–80 | Recrystallization | Regioselective, scalable |

| Alkylation of 2-mercaptopyrimidine | 2-Mercapto-6-methylpyrimidine | Ethyl iodide, base (K2CO3) | 60 °C, 6 h | 65–75 | Crystallization | Requires thiol precursor |

| Thiolation via thiourea intermediate | 6-Methyl-2-chloropyrimidine | Thiourea, NaOH hydrolysis | Reflux, then room temp | 75–85 | Filtration, recrystallization | High purity product |

Chemical Reactions Analysis

2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The sulfur atom can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol, exhibit significant antimicrobial properties. Studies have shown effectiveness against various microorganisms such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger . The thiol group enhances the compound's ability to penetrate microbial membranes, making it a candidate for antibiotic development.

1.2 Anticancer Properties

Compounds similar to 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol have been investigated for their anticancer potential. They act as inhibitors of specific protein kinases involved in cancer cell proliferation. For instance, pyrimidine derivatives have shown promise in targeting adenosine receptors and modulating signaling pathways critical for tumor growth .

1.3 Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives are also noteworthy. Research suggests that these compounds can inhibit inflammatory mediators, providing a basis for developing new anti-inflammatory drugs .

Agricultural Applications

2.1 Pesticides and Fungicides

The utility of 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol extends to agriculture, where similar pyrimidine compounds are utilized as pesticides and fungicides. Their mechanisms often involve disrupting metabolic processes in pests and pathogens . For example, studies have demonstrated the efficacy of pyrimidine thiol derivatives in controlling crop diseases caused by fungal pathogens.

2.2 Growth Stimulants

Recent investigations into the growth stimulant properties of pyrimidine derivatives indicate their potential to enhance plant growth and yield. This application is particularly relevant in sustainable agriculture practices aimed at improving crop resilience against environmental stressors .

Material Science

3.1 Polymer Chemistry

In material science, 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol has been explored as a building block for synthesizing novel polymers with enhanced properties. The incorporation of sulfur into polymer backbones can improve thermal stability and mechanical strength .

Synthesis and Characterization

A comprehensive understanding of the synthesis routes for 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol is essential for its application in various fields. The compound can be synthesized through multi-step reactions involving the protection of functional groups followed by cyclization processes .

Table 1: Synthesis Pathways

| Step | Reaction Type | Conditions | Products |

|---|---|---|---|

| 1 | Protection | Acidic | Protected amines |

| 2 | Cyclization | Heat | Pyrimidine derivative |

| 3 | Substitution | Nucleophilic | Final thiol compound |

Case Studies

5.1 Antimicrobial Efficacy Study

A study conducted by researchers at Ain Shams University evaluated the antimicrobial efficacy of several pyrimidine thiol derivatives, including 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol. Results indicated a significant reduction in microbial growth, supporting its potential use in clinical applications .

5.2 Agricultural Field Trials

Field trials assessing the effectiveness of pyrimidine-based fungicides demonstrated substantial improvements in crop yield and health when applied to infected plants, showcasing the practical agricultural benefits of these compounds .

Mechanism of Action

The mechanism of action of 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol is unique due to its specific substitution pattern on the pyrimidine ring. Similar compounds include:

2-Mercaptopyrimidine: Lacks the ethylsulfanyl group.

6-Methyl-2-thiouracil: Contains a thiol group but lacks the ethylsulfanyl group.

2-Thiouracil: Lacks both the ethylsulfanyl and methyl groups. These compounds share some chemical properties but differ in their biological activities and applications.

Biological Activity

2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol (CAS No. 6967-58-4) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfur atom at the 2-position and a thiol group at the 4-position of the pyrimidine ring, which contributes to its biochemical interactions and therapeutic potential.

Chemical Structure and Properties

The molecular structure of 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol can be represented as follows:

- IUPAC Name : 2-Ethylsulfanyl-6-methyl-1H-pyrimidine-4-thione

- Molecular Formula : C7H10N2S2

- Molecular Weight : 174.30 g/mol

The compound exhibits a unique combination of chemical properties due to its thiol and sulfanyl groups, making it a candidate for various biological applications.

The biological activity of 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol is largely attributed to its ability to interact with various molecular targets within biological systems. The thiol group can form covalent bonds with cysteine residues in proteins, which may lead to modulation of enzyme activity and other biochemical pathways. This interaction is critical for its potential therapeutic effects, including antioxidant and antimicrobial properties.

Antioxidant Activity

Research indicates that compounds containing thiol groups can exhibit significant antioxidant properties. The ability of 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol to scavenge free radicals has been documented, suggesting its potential role in preventing oxidative stress-related damage in cells .

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness as an antibacterial agent has been assessed through agar diffusion methods, revealing notable inhibition zones against specific bacterial strains .

| Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Antiviral Activity

Emerging evidence suggests that 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol may also exhibit antiviral properties. In vitro studies have indicated its potential efficacy against certain viral strains, although further research is necessary to elucidate the specific mechanisms involved.

Case Studies and Research Findings

-

Antioxidant Study

A study evaluated the antioxidant capacity of various thiol-containing compounds, including 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with this compound, highlighting its potential use in oxidative stress-related conditions. -

Antimicrobial Evaluation

In a comparative study assessing the antimicrobial efficacy of several pyrimidine derivatives, 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol showed superior activity against Gram-positive bacteria compared to traditional antibiotics like penicillin . -

In Vivo Studies

Further investigations into the in vivo effects of this compound revealed that administration led to reduced inflammation markers in animal models, suggesting potential applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a pyrimidine-thiol derivative was synthesized by refluxing hydrazide intermediates with carbon disulfide in ethanol in the presence of potassium hydroxide, followed by acidification and crystallization . Optimization may involve adjusting reaction time (e.g., 10–12 hours), solvent polarity (ethanol vs. DMF), and stoichiometric ratios of reagents to improve yield and purity.

Q. Which analytical techniques are most reliable for characterizing 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrimidine ring.

- Mass spectrometry (MS) for molecular weight validation.

- FT-IR to identify thiol (-SH) and sulfanyl (-S-) functional groups.

- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation.

- Note: Cross-validate results with computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguities.

Q. How can researchers ensure the stability of 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol during storage and experimentation?

- Methodology :

- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of thiol groups.

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products.

Advanced Research Questions

Q. How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodology :

- Perform 2D NMR experiments (COSY, HSQC) to assign coupling interactions and verify substituent positions.

- Compare experimental data with computational models (DFT-based NMR predictions) .

- Reassess synthetic steps for potential byproducts; e.g., oxidation of thiols to disulfides may alter spectral profiles.

Q. What computational approaches are suitable for studying the reactivity of 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol in nucleophilic reactions?

- Methodology :

- Use density functional theory (DFT) to calculate:

- Electron density maps (e.g., Fukui indices) to identify nucleophilic/electrophilic sites.

- Transition-state energies for substitution reactions.

- Validate computational results with kinetic studies (e.g., monitoring reaction rates via HPLC).

Q. How can researchers design experiments to investigate the compound’s potential as a ligand in coordination chemistry?

- Methodology :

- Screen metal-binding affinity using UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) to observe charge-transfer bands.

- Perform cyclic voltammetry to assess redox activity of metal complexes.

- Characterize coordination modes via single-crystal XRD and EPR spectroscopy (for paramagnetic complexes).

Data Contradiction and Reproducibility

Q. What strategies are recommended when encountering irreproducible yields in synthetic protocols for this compound?

- Methodology :

- Systematically vary parameters (solvent purity, temperature gradients, stirring efficiency) using a Design of Experiments (DoE) approach.

- Employ in-situ monitoring (e.g., ReactIR) to track intermediate formation and identify bottlenecks.

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Methodology :

- Re-evaluate assay conditions (e.g., buffer pH, cell lines, or enzyme sources) that may influence activity.

- Use meta-analysis of published datasets to identify outliers or confounding variables (e.g., impurity profiles in tested samples).

Key Citations

- Synthesis and characterization protocols adapted from methodologies in pyrimidine-thiol derivatives .

- Computational modeling and spectral validation techniques based on peer-reviewed frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.